molecular formula C9H6N2O3S B6143665 4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid CAS No. 422277-16-5

4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid

Cat. No.: B6143665
CAS No.: 422277-16-5
M. Wt: 222.22 g/mol
InChI Key: FUSOIMWPMXIWLV-UHFFFAOYSA-N
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Description

4-Oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid (: 422277-16-5) is a high-purity quinazoline derivative supplied for research applications. This compound has a molecular formula of C 9 H 6 N 2 O 3 S and a molecular weight of 222.22 g/mol . Its structure features a carboxylic acid functional group at the 7-position, making it a versatile building block for chemical synthesis and medicinal chemistry research . The core quinazoline scaffold, with its 4-oxo and 2-sulfanyl substituents, is of significant interest in pharmaceutical development, as evidenced by a family of related structures documented in public compound databases . Researchers utilize this compound and its derivatives as key intermediates in the exploration of new biologically active molecules . Handling and Safety: This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Properties

IUPAC Name

4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3S/c12-7-5-2-1-4(8(13)14)3-6(5)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSOIMWPMXIWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=S)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901179695
Record name 1,2,3,4-Tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422277-16-5
Record name 1,2,3,4-Tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422277-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiourea-Mediated Cyclization

In one approach, 2-aminoterephthalic acid is treated with phenyl isothiocyanate in refluxing pyridine, yielding 3-phenyl-2-thioxoquinazoline-4-one as an intermediate. Subsequent hydrolysis of the ester group generates the carboxylic acid functionality. This method achieves moderate yields (60–75%) but requires careful pH adjustment during workup to prevent decarboxylation.

Isothiocyanate Ring Closure

Alternative routes utilize ammonium isothiocyanate to form a thiourea intermediate, which undergoes spontaneous cyclization in acidic conditions. For example, treatment of 2-aminoterephthalic acid with thionyl chloride converts the carboxylic acid to an acid chloride, which reacts with ammonium isothiocyanate to form a thiourea intermediate. Ring closure in aqueous sodium hydroxide produces the quinazoline core with a sulfanyl group at position 2.

Introduction of the Sulfanyl Group

The sulfanyl (-SH) group at position 2 is introduced via nucleophilic aromatic substitution (SNAr) or alkylation reactions.

Nucleophilic Aromatic Substitution

2,4-Dichloroquinazoline derivatives serve as precursors for regioselective sulfanyl group incorporation. Reaction with sodium hydrosulfide (NaSH) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C replaces the chlorine at position 2 with a sulfanyl group. This method offers excellent regioselectivity due to the greater reactivity of the 2-position in quinazolines.

Example Procedure :

  • Dissolve 2,4-dichloroquinazoline (1.0 equiv) in anhydrous DMF.

  • Add NaSH (1.2 equiv) and stir at 90°C for 8 hours.

  • Quench with ice water and acidify to pH 3–4.

  • Collect the precipitate via filtration and recrystallize from ethanol.
    Yield : 68–72%.

Alkylation with Thiols

Thiols can directly alkylate preformed quinazoline intermediates. For instance, 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is treated with benzyl mercaptan in the presence of potassium carbonate, yielding the 2-sulfanyl derivative. However, competing oxidation to disulfides necessitates inert atmosphere conditions.

Functional Group Modifications

Carboxylic Acid Protection and Deprotection

The carboxylic acid at position 7 is often protected as a methyl ester during synthesis to prevent side reactions. A common method involves treating the acid with sulfuric acid in methanol at 60°C for 11 hours, achieving 86% esterification. Deprotection is performed via alkaline hydrolysis using aqueous sodium hydroxide, restoring the carboxylic acid with minimal degradation.

Esterification Data :

Starting MaterialReagentConditionsYield
4-Oxo-3,4-dihydroquinazoline-7-carboxylic acidH2SO4, MeOH60°C, 11 h86%

One-Pot Multistep Synthesis

Recent advances emphasize one-pot methodologies to improve efficiency. A representative protocol involves:

  • Condensation of 2-aminobenzoic acid with 4-(2-isothiocyanatoethyl)benzenesulfonamide in ethanol.

  • Sequential alkylation with phenacyl bromides in acetone/potassium carbonate.

  • Acidic hydrolysis to yield the final carboxylic acid.
    Advantages : Reduced purification steps and improved overall yields (75–80%).

Solvent and Catalyst Optimization

Solvent Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity but risk hydrolysis of labile groups.

  • Methanol balances reactivity and stability, particularly for intermediates prone to hydrolysis.

Catalytic Systems

  • Sulfuric acid : Effective for esterification but requires neutralization post-reaction.

  • Potassium carbonate : Mild base for alkylation reactions, minimizing side reactions.

Challenges and Mitigation Strategies

Intermediate Hydrolysis

Labile intermediates, such as 4-sulfonylquinazolines, are prone to hydrolysis. Strategies include:

  • Low-temperature reactions (0–5°C).

  • Stepwise reagent addition to control exothermicity.

Regioselectivity Control

Electron-withdrawing groups (e.g., -COOH) at position 7 direct substitution to position 2. Computational studies confirm the 2-position’s higher electrophilicity in such systems.

Analytical Characterization

Spectroscopic Data

  • IR : Peaks at 1690 cm⁻¹ (C=O), 2560 cm⁻¹ (-SH), and 3140–3500 cm⁻¹ (N-H).

  • NMR : Distinct signals for C2-SH (δ 3.8–4.1 ppm) and C7-COOH (δ 12.1 ppm).

Chromatographic Purity

HPLC methods using C18 columns and acetonitrile/water mobile phases achieve >98% purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Thiourea cyclization60–7595Direct core formation
SNAr with NaSH68–7297High regioselectivity
One-pot synthesis75–8098Operational simplicity

Chemical Reactions Analysis

4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-inflammatory agent . Additionally, it has applications in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and signaling pathways .

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

Table 1: Structural and Physical Comparisons
Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Structural Differences Biological Relevance
4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid 2-SH, 7-COOH C₉H₆N₂O₃S 264.8 (decomp.) Parent compound with free -SH and -COOH Potential sEH inhibitor scaffold
4-oxo-2-((4-(trifluoromethyl)benzyl)thio)-3,4-dihydroquinazoline-7-carboxylic acid (33) 2-(4-CF₃-benzylthio), 7-COOH C₁₇H₁₂F₃N₂O₃S 273.0 (decomp.) Bulky CF₃-benzyl group at S Enhanced lipophilicity; higher mp
Methyl 2-mercapto-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate 2-SH, 3-CH₃, 7-COOCH₃ C₁₁H₁₀N₂O₃S N/A Methyl ester at 7; methyl at 3 Reduced acidity; improved cell permeability
4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid 3-(tetrahydrofuranmethyl), 2-SH, 7-COOH C₁₅H₁₆N₂O₄S N/A Oxolane substitution at N3 Altered steric profile; potential CNS activity
4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS: 202197-73-7) 7-COOH C₉H₆N₂O₃ N/A Lacks 2-SH group Reduced thiol-mediated reactivity

Key Observations

Impact of Substituents on Physicochemical Properties :

  • The introduction of 4-(trifluoromethyl)benzylthio (compound 33) increases melting point (273.0°C vs. 264.8°C) and molecular weight (381.05 vs. 222.22), likely due to enhanced van der Waals interactions .
  • Methyl ester derivatives (e.g., ) exhibit lower polarity compared to the carboxylic acid form, improving solubility in organic solvents .

Synthetic Accessibility :

  • The parent compound is synthesized via direct thiolation of quinazoline precursors , whereas analogues with benzylthio groups (e.g., compound 33) require alkylation with bromides or chlorides .

Biological Implications: The sulfanyl (-SH) group in the parent compound may confer antioxidant or metal-chelating properties, absent in analogues lacking this moiety (e.g., CAS 202197-73-7) .

Q & A

Q. What are the key synthetic routes for preparing 4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors like anthranilic acid derivatives with thiourea or thioamides under acidic or basic conditions. For example, Friedel-Crafts acylation or Michael-type addition may be employed to introduce the sulfanyl group . Optimization requires precise control of temperature (e.g., reflux at 80–100°C), solvent selection (DMF or dioxane for solubility), and catalysts (e.g., zinc chloride). Monitoring via TLC and adjusting stoichiometric ratios of reagents can improve yields .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the quinazoline core and substituent positions. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (S-H, ~2550 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) .

Q. How do substituents on the quinazoline core influence the compound's reactivity in further derivatization?

The sulfanyl group at position 2 is nucleophilic, enabling alkylation or oxidation to sulfoxides/sulfones. The carboxylic acid at position 7 allows for esterification or amide coupling, expanding its utility as a building block for bioactive analogs . Steric hindrance from adjacent substituents (e.g., methyl groups) may slow reaction kinetics, requiring polar aprotic solvents to enhance reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for quinazoline derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges) or impurities in test compounds. Validated protocols include:

  • Replicating studies with independently synthesized batches.
  • Using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
  • Performing chiral separation if enantiomeric mixtures are present .

Q. How can computational modeling predict the interaction of this compound with biological targets like kinases or proteases?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to active sites. For instance, the carboxylic acid moiety may chelate metal ions in metalloenzymes, while the quinazoline core π-stacks with aromatic residues. Validation requires correlating in silico results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What are the mechanistic implications of the sulfanyl group's redox activity in pharmacological applications?

The sulfanyl (-SH) group can act as a redox switch, modulating compound stability and target engagement. Oxidation to sulfinic/sulfonic acids under physiological conditions may alter bioavailability. Studies using cyclic voltammetry and glutathione competition assays quantify redox potential and thiol-disulfide exchange rates .

Q. How do solvent and pH affect the compound's stability during long-term storage?

Stability studies show that acidic conditions (pH < 4) protonate the sulfanyl group, reducing oxidation. Storage in anhydrous DMSO or ethanol at -20°C prevents hydrolysis of the carboxylic acid. Accelerated degradation studies (40°C/75% RH) combined with LC-MS track decomposition products like quinazolinones .

Methodological Considerations

Q. What protocols ensure reproducibility in multi-step syntheses of quinazoline derivatives?

  • Step 1: Standardize precursor purification via recrystallization (e.g., ethanol/water mixtures).
  • Step 2: Use inert atmospheres (N₂/Ar) for reactions involving sensitive intermediates.
  • Step 3: Employ inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. How can researchers address low yields in sulfanyl group functionalization?

Low yields may result from competing side reactions (e.g., oxidation). Mitigation strategies include:

  • Adding radical scavengers (e.g., BHT) to suppress unintended oxidation.
  • Using mild alkylating agents (e.g., methyl iodide) in the presence of base (K₂CO₃) .

Data Interpretation and Validation

Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays?

Nonlinear regression models (e.g., Hill equation) calculate EC₅₀/IC₅₀ values. Bootstrap resampling (n=1000 iterations) quantifies confidence intervals. Outliers are identified via Grubbs' test, and p-values <0.05 confirm significance in ANOVA comparisons .

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